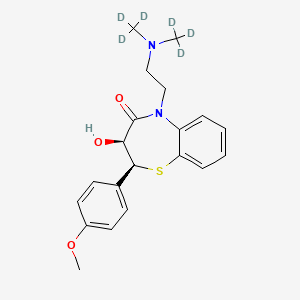

Desacetyl Diltiazem-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Desacetyl Diltiazem-d6 is a certified reference material . It is a metabolite of Diltiazem , a calcium channel antagonist . The empirical formula is C20H18D6N2O3S · HCl .

Synthesis Analysis

This compound is a metabolite of Diltiazem . Diltiazem is metabolized into its major metabolites such as Desacetyl Diltiazem in plasma .Molecular Structure Analysis

The molecular formula of this compound is C20H18D6N2O3S . The molecular weight is 414.98 .Chemical Reactions Analysis

This compound is a metabolite of Diltiazem . Diltiazem is metabolized into its major metabolites such as Desacetyl Diltiazem in plasma .Physical And Chemical Properties Analysis

This compound has a molecular weight of 414.98 .Scientific Research Applications

Bioconcentration and Metabolism in Aquatic Organisms :

- Research on rainbow trout (Oncorhynchus mykiss) demonstrated the bioconcentration and metabolism of diltiazem, including the production of metabolites such as desacetyl diltiazem. This study highlights the potential uptake and metabolism of diltiazem and its metabolites like desacetyl diltiazem in non-target organisms within aquatic environments (Steinbach et al., 2016).

Pharmacogenetics and Pharmacokinetics in Humans :

- Studies exploring the effects of genetic polymorphisms, specifically CYP3A5 and CYP2D6, on the pharmacokinetics of diltiazem and its metabolites, including desacetyl diltiazem, found that certain genetic variants significantly affect the systemic exposure to desacetyl diltiazem (Zheng et al., 2013).

Cardiovascular Effects in Animal Models :

- Studies on dogs showed that diltiazem and its metabolites, including desacetyl diltiazem, have effects on the cardiovascular system. These metabolites displayed various degrees of coronary vasodilation and influenced blood pressure and heart rate (Yabuna et al., 1985).

Metabolism in Hepatic and Extrahepatic Tissues :

- Research indicated that diltiazem undergoes extensive metabolism in various organs, including the liver, producing metabolites such as desacetyl diltiazem. This study provides insights into the biotransformation processes of diltiazem across different tissues (Homsy et al., 1995).

Interaction with Nucleoside Triphosphate Diphosphohydrolase (NTPDase) :

- Diltiazem and its metabolites, including desacetyl diltiazem, were shown to inhibit NTPDase, an enzyme associated with vascular endothelial and smooth muscle cells. This study explored the potential pharmacological interactions of desacetyl diltiazem at a molecular level (Gendron et al., 2000).

In Vitro Studies on Intestinal Metabolism and Transport :

- In vitro studies on rat jejunum showed that diltiazem is rapidly metabolized to desacetyl diltiazem, indicating the importance of intestinal metabolism in the biotransformation of diltiazem and its active metabolites (Molden et al., 2000).

Mechanism of Action

Target of Action

Desacetyl Diltiazem-d6, also known as Deacetyldiltiazem-d6, primarily targets calcium channels in cardiac and vascular smooth muscle cells . It inhibits the influx of calcium ions during depolarization . The compound also displays a higher affinity to the enzyme CYP2D6 compared to CYP3A4 , which are involved in the metabolism of diltiazem .

Mode of Action

This compound works primarily by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved through various mechanisms of action, but primarily it interferes with the calcium ion-control gating mechanisms, and/or interferes with the release of calcium from the sarcoplasmic reticulum .

Biochemical Pathways

The compound affects the metabolism of diltiazem, a parent drug. The isoenzymes CYP2D6 and CYP3A4 are involved in O- and N-demethylation of diltiazem, respectively . This compound displays a higher affinity to cyp2d6, suggesting that metabolism via cyp2d6 is the preferred pathway in vivo .

Pharmacokinetics

The systemic exposure of this compound is significantly higher in poor CYP2D6 metabolizers than in extensive CYP2D6 metabolizers . This suggests that individual CYP2D6 metabolic capacity might be an aspect to consider when using diltiazem .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the individual’s metabolic capacity, particularly the activity of the CYP2D6 enzyme . Furthermore, the compound’s stability can be influenced by storage conditions .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Desacetyl Diltiazem-d6 interacts with various enzymes and proteins. It has been shown that the isoenzymes CYP2D6 and CYP3A4 are involved in O- and N-demethylation of Diltiazem . This compound displays a higher affinity to CYP2D6 compared to CYP3A4 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the influx of extra cellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition leads to a decrease in intracellular calcium, which in turn inhibits the contractile processes of the myocardial smooth muscle cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with calcium channels. It inhibits the influx of extra cellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has been shown to be stable under certain conditions

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes O- and N-demethylation, processes that are mediated by the isoenzymes CYP2D6 and CYP3A4 .

properties

IUPAC Name |

(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHUXMZTSSZXSB-GGGMJEGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246820-35-8 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246820-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)

![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic Acid-d8](/img/structure/B565589.png)

![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)